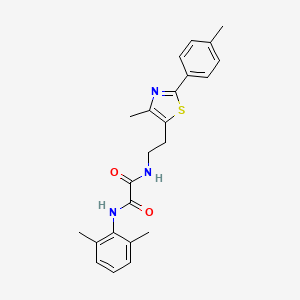

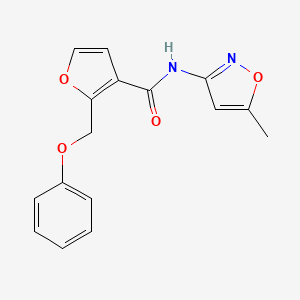

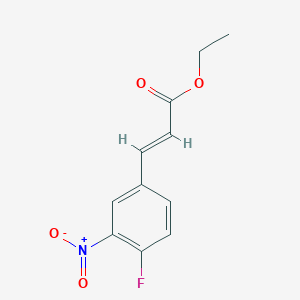

N-(5-methyl-1,2-oxazol-3-yl)-2-(phenoxymethyl)furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(5-methyl-1,2-oxazol-3-yl)-2-(phenoxymethyl)furan-3-carboxamide" is a structurally complex molecule that features an oxazole ring, a furan ring, and a carboxamide group. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related furan carboxamide derivatives is described in the literature. For instance, the synthesis of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides involves a novel rearrangement that facilitates the preparation of these amides . Similarly, the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives is achieved through a reaction involving isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes, using ultrasound irradiation at room temperature . These methods suggest that the synthesis of the compound may also involve innovative techniques to construct the oxazole and furan rings and attach the carboxamide group.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using spectral techniques such as IR, 1H NMR, 13C NMR, and LCMS . These techniques would likely be applicable in analyzing the structure of "N-(5-methyl-1,2-oxazol-3-yl)-2-(phenoxymethyl)furan-3-carboxamide" as well. The presence of the oxazole and furan rings in the molecule suggests a potential for interesting electronic interactions and steric effects that could influence the molecule's reactivity and binding properties.

Chemical Reactions Analysis

The literature describes various chemical reactions involving furan carboxamide derivatives. Acid-catalyzed transformations of related compounds can lead to furan ring opening and the formation of new heterocyclic systems . Additionally, the synthesis of 2-(oxazol-5-yl)phenols from N-phenoxyamides involves a tandem sequence that includes rearrangement, cyclization, and other steps . These reactions highlight the reactivity of the furan and oxazole rings, which could also be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives are influenced by their molecular structure. The antiallergic activity of related compounds has been tested, with some showing potent inhibition of serotonin, histamine, and bradykinin . The tyrosinase inhibition and DPPH free radical scavenging ability of oxoquinazolin-3(4H)-yl)furan-2-carboxamides have also been evaluated, indicating potential biological activities . These properties suggest that "N-(5-methyl-1,2-oxazol-3-yl)-2-(phenoxymethyl)furan-3-carboxamide" may also exhibit interesting biological activities, which could be explored in further studies.

Propriétés

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-(phenoxymethyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-11-9-15(18-22-11)17-16(19)13-7-8-20-14(13)10-21-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHMPWONWMFFPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-(phenoxymethyl)furan-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-[(5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2539996.png)

![2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2540000.png)

![2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2540001.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine](/img/structure/B2540007.png)

![5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2540008.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2540009.png)